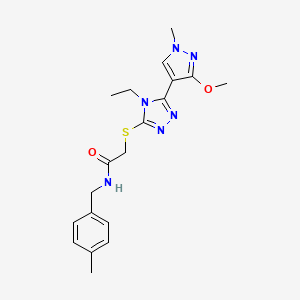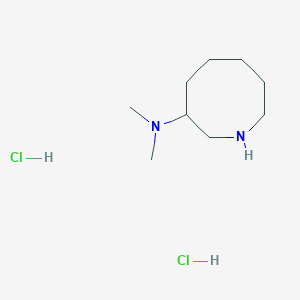
(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, "(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone," is a heterocyclic compound that appears to be related to various other heterocyclic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related compounds synthesized and studied in these papers suggest a broad interest in such molecules for their potential antimicrobial, antimycobacterial, and other biological activities .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions, starting from commercially available substrates. For example, the synthesis of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones involves a series of reactions that lead to the formation of the desired imidazole ring, which is a common feature in the compound of interest . Similarly, the synthesis of a benzofuran derivative, which is structurally distinct but shares the concept of constructing a complex heterocycle, involves a five-step process starting from 4-nitrophenol . These methods could potentially be adapted to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often complex, with multiple rings and substituents that can influence their biological activity. For instance, the crystal structure of a related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, was determined using X-ray diffraction, which is a critical step in understanding the three-dimensional conformation and potential reactive sites of these molecules . The presence of fluorine and nitro groups in these compounds is noteworthy as they can significantly affect the electronic distribution and thus the reactivity of the molecule.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups and the overall molecular structure. The imidazole ring, for example, is known for its participation in various chemical reactions due to its aromaticity and nitrogen atoms. The nitro group is another reactive functional group that can undergo reduction or participate in nucleophilic substitution reactions. The synthesis of 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole involved a condensation reaction, which is a common type of reaction for constructing heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. The antimicrobial and antimycobacterial activities of these compounds are often evaluated in terms of their minimum inhibitory concentration (MIC), which provides a measure of their potency. For example, certain imidazolyl-pyridinyl-methanones have shown significant antimicrobial activity, with MIC values comparable to or better than standard drugs . These properties are essential for the development of new drugs and are likely to be relevant for the compound of interest as well.
Scientific Research Applications
Catalyst- and Solvent-Free Synthesis
The study by Moreno-Fuquen et al. (2019) demonstrates a catalyst- and solvent-free approach for the synthesis of heterocyclic compounds, showcasing the efficiency of microwave-assisted Fries rearrangement. Such methodologies could be applicable for synthesizing related compounds, emphasizing the importance of green chemistry practices in the development of pharmaceuticals and research chemicals (Moreno-Fuquen et al., 2019).
Antimicrobial and Antioxidant Activities
Satheesh et al. (2017) explored the synthesis of molecular hybrids with antimicrobial and antioxidant activities. The design of such compounds involves the combination of various functional groups, potentially including structures similar to the compound of interest, to target specific biological activities (Satheesh et al., 2017).
Luminescence Sensitization
Viswanathan and Bettencourt-Dias (2006) investigated the use of thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence. This research suggests potential applications of similar compounds in developing luminescent materials for bioimaging or sensing technologies (Viswanathan & Bettencourt-Dias, 2006).
Fluorophore Development
Woydziak et al. (2012) focused on the synthesis of fluorinated benzophenones and related compounds for enhanced photostability and improved spectroscopic properties. This area of research could be relevant for the development of novel fluorophores or optical materials based on fluorinated compounds (Woydziak et al., 2012).
Oxidation Reactions
Chu et al. (2009) described the mild oxidation of diarylacetylenes to 1,2-diketones using Oxone in trifluoroacetic acid. This study highlights the versatility of specific chemical transformations that might be applicable to the functionalization or modification of compounds similar to the one (Chu et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-14-7-3-1-5-12(14)11-25-17-19-9-10-20(17)16(22)13-6-2-4-8-15(13)21(23)24/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKGZWQNRXQCPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B3018898.png)
![2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B3018899.png)
![N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide](/img/structure/B3018900.png)
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018901.png)
![3-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B3018905.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3018907.png)

![(2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B3018909.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol](/img/structure/B3018910.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018915.png)
![1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3018916.png)
![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018917.png)